2,5-Dicloro-4-piridincarboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

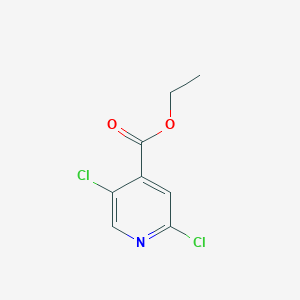

Ethyl 2,5-dichloropyridine-4-carboxylate is a chemical compound with the molecular formula C8H7Cl2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Aplicaciones Científicas De Investigación

Ethyl 2,5-dichloropyridine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.

Medicine: It serves as a precursor for the development of pharmaceutical agents, including anti-inflammatory and antimicrobial drugs.

Industry: The compound is employed in the production of agrochemicals, such as herbicides and insecticides.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2,5-dichloropyridine-4-carboxylate can be synthesized through several methods. One common method involves the chlorination of ethyl nicotinate, followed by esterification. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of ethyl 2,5-dichloropyridine-4-carboxylate often involves large-scale chlorination and esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2,5-dichloropyridine-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and partially dechlorinated pyridines .

Mecanismo De Acción

The mechanism of action of ethyl 2,5-dichloropyridine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparación Con Compuestos Similares

Ethyl 2,5-dichloropyridine-4-carboxylate can be compared with other similar compounds, such as:

Ethyl 2,4-dichloropyrimidine-5-carboxylate: This compound has a similar structure but differs in the position of chlorine atoms and the heterocyclic ring.

Methyl 2,6-dichloropyridine-4-carboxylate: This compound has a methyl ester group instead of an ethyl ester group and different chlorine substitution patterns.

The uniqueness of ethyl 2,5-dichloropyridine-4-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .

Actividad Biológica

Ethyl 2,5-dichloropyridine-4-carboxylate (EDPC) is an organic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of EDPC, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

EDPC possesses the molecular formula C8H7Cl2NO2 and an average mass of 220.05 g/mol. The compound features a pyridine ring substituted with two chlorine atoms at positions 2 and 5, and an ethyl carboxylate group at position 4. This unique structural arrangement contributes to its reactivity and biological properties.

The biological activity of EDPC is primarily attributed to its ability to interact with specific molecular targets in biological systems. Key mechanisms include:

- Enzyme Inhibition : EDPC can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This inhibition can alter metabolic pathways and cellular functions.

- Receptor Modulation : The compound may also interact with cellular receptors, functioning as either an agonist or antagonist, which modulates signal transduction pathways.

Biological Activity

Research indicates that EDPC exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that EDPC may have antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

- Anti-inflammatory Potential : The compound has been implicated in anti-inflammatory pathways, indicating its potential utility in treating inflammatory diseases.

Case Studies

- Inhibition Studies : A study evaluated the inhibitory effects of EDPC on various enzymes involved in metabolic processes. The results demonstrated significant inhibition rates, particularly against enzymes linked to inflammatory responses.

- Cell Viability Assays : In vitro assays using human cell lines showed that EDPC could reduce cell viability in cancer cell lines, suggesting potential anti-cancer properties. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM across different cell types.

Comparative Studies

The biological activity of EDPC was compared with structurally similar compounds:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| Ethyl 2,5-dichloropyridine-4-carboxylate | 10-30 | Antimicrobial, Anti-inflammatory |

| Methyl 3,5-dichloropyridine-4-carboxylate | 20-40 | Moderate Antimicrobial |

| Ethyl 2,3-dichloropyridine-4-carboxylate | 15-35 | Weak Anti-inflammatory |

Applications in Drug Development

EDPC serves as a valuable scaffold for drug discovery due to its structural characteristics. Its potential applications include:

- Pharmaceutical Development : As a precursor for synthesizing novel drugs targeting inflammation and infection.

- Agrochemicals : Utilized in the formulation of herbicides and insecticides due to its reactivity and efficacy against pests.

Propiedades

IUPAC Name |

ethyl 2,5-dichloropyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPDZRSCWRLNMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649778 |

Source

|

| Record name | Ethyl 2,5-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603122-76-5 |

Source

|

| Record name | Ethyl 2,5-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.